3-(tert-butyldimethylsilyloxy)phenol is a silyl ether commonly employed as a protecting group for the phenol functional group in organic synthesis. [] Its role is crucial in multi-step syntheses where the phenol group needs to be masked from undesired reactions while other transformations are carried out.
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, commonly referred to as tert-butyldimethylsilyl phenol, is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a phenolic structure. This compound is significant in organic synthesis, particularly in the protection of phenolic hydroxyl groups during various chemical reactions. The tert-butyldimethylsilyl group serves as a protecting group that can be easily removed under mild conditions, making it a valuable tool in synthetic chemistry.
This compound can be synthesized through various methods involving the reaction of phenols with silylating agents, such as tert-butyldimethylsilyl chloride. It falls under the classification of organosilicon compounds and is categorized as a silyl ether. Its systematic name reflects its structural components, indicating both the phenolic and silyl functionalities.
The synthesis of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the following steps:
The reaction typically yields high purity and good yields of the desired silyl ether product. For example, using tert-butyldimethylsilyl chloride with 4-nitrophenol can yield over 86% of the corresponding silyl ether after purification via column chromatography .
The molecular structure of Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be represented as follows:
This structure indicates that the tert-butyldimethylsilyl group is attached to the oxygen atom of the hydroxyl group in phenol.
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- participates in several chemical reactions:
The deprotection typically involves treatment with tetrabutylammonium fluoride or similar reagents to yield high yields of free phenols .
The mechanism for deprotection involves:
The reaction is generally mild and selective, allowing for other functional groups to remain intact under similar conditions.
Kinetic studies indicate that this process proceeds via an associative mechanism where sterics and electronics play crucial roles in determining reaction rates .
Relevant data suggest that this compound exhibits typical behavior associated with organosilicon compounds, including thermal stability and reactivity under specific conditions .
Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- finds applications primarily in:
The development of silyl protecting groups began with trimethylsilyl (TMS) ethers in the 1950s, but their extreme hydrolytic instability (104 times less stable than TBDMS) limited synthetic utility. The breakthrough came in 1972 when Corey introduced tert-butyldimethylsilyl (TBDMS) chloride, which initially showed unsatisfactory reactivity with alcohols under standard conditions. This limitation was overcome by using imidazole catalysts in DMF, generating N-TBDMS-imidazole as a highly effective silyl transfer agent. For phenolic hydroxyls specifically, TBDMS offered superior stability across pH ranges (stable at pH 4–9, RT) compared to alkyl silyl ethers, alongside compatibility with Grignard reagents, Wittig olefinations, and moderate reducing agents [5] [9].
Table 1: Evolution of Silyl Protecting Groups for Phenols
Silyl Group | Relative Stability | Key Advantage | Key Limitation |
---|---|---|---|
Trimethylsilyl (TMS) | 1x | Rapid installation | Extreme hydrolytic lability |
tert-Butyldiphenylsilyl (TBDPS) | 10⁴x | Enhanced steric bulk | Slower deprotection |
tert-Butyldimethylsilyl (TBDMS) | 10⁴x | Balanced stability/deprotection kinetics | Acid sensitivity |
Triisopropylsilyl (TIPS) | >10⁴x | Extreme robustness | Steric hindrance in coupling |
TBDMS-protected phenols serve as strategic intermediates in multistep syntheses due to their orthogonal deprotectability. The TBDMS group’s stability toward nucleophilic attack (e.g., organolithium reagents, enolates) and mild basic conditions allows sequential transformations on other functional groups within the same molecule. Crucially, phenolic TBDMS ethers exhibit distinct deprotection kinetics compared to aliphatic analogs, enabling chemoselective removal in their presence. This selectivity is exploited in oligonucleotide synthesis (phosphoramidite chemistry), natural product assembly (e.g., polyketide backbones), and pharmaceutical intermediates where phenolic OH must be temporarily masked during C-C bond formations [5] [8].
Table 2: Functional Group Compatibility of Phenolic TBDMS Ethers
Reaction Class | Compatibility | Notes |
---|---|---|
Grignard Addition | Stable | No cleavage or transmetalation |
Wittig Olefination | Stable | Tolerates strong bases (e.g., BuLi) |
Pd-Catalyzed Cross-Coupling | Stable | Suzuki, Stille, Heck conditions |
Reduction (NaBH₄) | Stable | Aliphatic TBDMS may cleave under acidic conditions |
Oxidation (MnO₂, DDQ) | Conditionally stable | Avoid strong oxidants |
The title compound, 3-((TBS)oxy)phenol, possesses a non-symmetric protection pattern where the silyl group occupies one ortho-position relative to the phenolic OH. This arrangement creates a steric barrier that influences electrophilic aromatic substitution (e.g., halogenation, nitration), directing incoming electrophiles to the less hindered positions. Computational studies indicate the TBDMS group induces a ~15° twist in the C-O-Si bond angle, reducing conjugation with the aromatic ring compared to unsubstituted phenols. This electronic perturbation lowers the pKa of the phenolic proton by ~2 units, enhancing its acidity and facilitating deprotonation in kinetically controlled reactions. The compound’s crystalline derivatives facilitate X-ray analysis, revealing characteristic Si-O bond lengths of 1.65–1.68 Å and C-Si distances of 1.85–1.88 Å, consistent with σ-bond hyperconjugation [1] [5].
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